REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([NH:7][c:8]1[cH:9][c:10]([Cl:20])[c:11]([C:14]#[C:15][CH2:16][N:17]([CH3:18])[CH3:19])[cH:12][cH:13]1)=[O:21].[Cl:33][CH2:34][Cl:35].[OH:22][O:23][C:24]([c:25]1[cH:26][c:27]([Cl:28])[cH:29][cH:30][cH:31]1)=[O:32]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([NH:7][c:8]1[cH:9][c:10]([Cl:20])[c:11]([C:14]([CH:15]=[CH:16][N:17]([CH3:18])[CH3:19])=[O:22])[cH:12][cH:13]1)=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CC#Cc1ccc(NC(=O)OC(C)(C)C)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Type
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product
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Smiles
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CN(C)C=CC(=O)c1ccc(NC(=O)OC(C)(C)C)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |